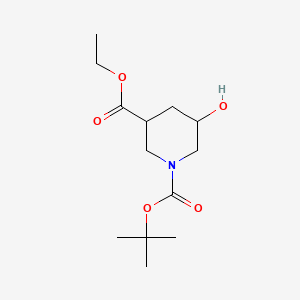

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 5-hydroxypiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-10(15)8-14(7-9)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPKVZMVVCCMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857251 | |

| Record name | 1-tert-Butyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-00-9 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 3-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-Ethyl-N-Boc-5-hydroxypiperidine-3-carboxylate

Abstract: This document provides a comprehensive technical guide for the synthesis of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate, a valuable piperidine derivative for pharmaceutical research and development. Given the absence of a standardized, publicly available protocol for this specific molecule, this guide proposes a robust and logical three-step synthetic pathway starting from commercially available diethyl 3,3'-iminodipropionate. The proposed route involves N-protection, an intramolecular Dieckmann condensation to form the key piperidone intermediate, and a final ketone reduction. This guide offers detailed experimental protocols, a summary of expected quantitative data, and workflow diagrams to assist researchers, chemists, and drug development professionals in the successful synthesis of this target compound.

Introduction

Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Their conformational flexibility and ability to present substituents in defined three-dimensional space make them ideal for targeting a wide range of biological receptors and enzymes. Specifically, polysubstituted piperidines, such as this compound, are highly sought-after chiral building blocks for the synthesis of complex pharmaceutical agents. The N-Boc protecting group offers stability and allows for selective deprotection under acidic conditions, the ethyl ester provides a handle for further chemical modification (e.g., amide coupling), and the hydroxyl group introduces a key hydrogen bonding feature.

This guide outlines a plausible and efficient synthetic route to this compound. The pathway is designed based on well-established and reliable organic transformations, providing a clear roadmap for laboratory-scale synthesis.

Proposed Synthetic Pathway

The synthesis is proposed as a three-step sequence starting from diethyl 3,3'-iminodipropionate. The key steps are:

-

N-Boc Protection: Protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.

-

Dieckmann Condensation: An intramolecular cyclization of the resulting diester to form the β-keto ester, Ethyl N-Boc-5-oxopiperidine-3-carboxylate.

-

Ketone Reduction: Reduction of the piperidone ketone to the corresponding secondary alcohol, yielding the target compound.

Quantitative Data Summary

The following table summarizes the expected outcomes for each step of the synthesis. Yields and purity are based on typical results for these classes of reactions and should be considered estimates.

| Step | Reaction Name | Starting Material | Key Reagents | Typical Yield (%) | Purity Notes |

| 1 | N-Boc Protection | Diethyl 3,3'-iminodipropionate | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | > 95% | High purity after simple work-up. |

| 2 | Dieckmann Condensation | Diethyl N-Boc-iminodipropionate | Sodium Ethoxide (NaOEt) | 65 - 80% | Requires careful control of conditions; purification by column chromatography is recommended.[1][2] |

| 3 | Ketone Reduction | Ethyl N-Boc-5-oxopiperidine-3-carboxylate | Sodium Borohydride (NaBH₄) | > 90% | Produces a mixture of cis and trans diastereomers. Separation may be required.[3] |

Detailed Experimental Protocols

Disclaimer: These are proposed protocols and have not been experimentally validated. Standard laboratory safety procedures should be followed at all times.

Step 1: Synthesis of Diethyl N-(tert-butoxycarbonyl)-3,3'-iminodipropionate

Methodology:

-

To a stirred solution of diethyl 3,3'-iminodipropionate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a colorless or pale yellow oil. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-5-oxopiperidine-3-carboxylate

Methodology:

-

Prepare a solution of sodium ethoxide (1.5 eq) in absolute ethanol in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

-

To this solution, add the Diethyl N-Boc-iminodipropionate (1.0 eq) from Step 1, dissolved in a minimal amount of absolute ethanol, dropwise at room temperature.[2]

-

After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and carefully neutralize by adding glacial acetic acid or 1M HCl until the pH is approximately 6-7.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure β-keto ester.

Step 3: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-5-hydroxypiperidine-3-carboxylate

Methodology:

-

Dissolve the keto-ester from Step 2 (1.0 eq) in methanol (approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.[3]

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the target compound.

-

Note: This reaction will produce a mixture of cis and trans diastereomers. If a single isomer is required, separation can be attempted via careful column chromatography or by fractional crystallization. Characterization by ¹H NMR is essential to determine the diastereomeric ratio.

General Experimental Workflow

The following diagram illustrates a typical workflow for any of the synthetic steps described above, from reaction setup to final product characterization.

Conclusion and Further Considerations

This guide presents a viable and logical synthetic pathway to this compound. The key transformations—N-protection, Dieckmann condensation, and ketone reduction—are fundamental reactions in organic synthesis.

For researchers requiring stereochemical control, the final reduction step is critical. While NaBH₄ provides a mixture of diastereomers, employing stereoselective reducing agents (e.g., L-Selectride® or enzymatic reductases) could potentially favor the formation of one isomer over the other. Further investigation into chiral resolution techniques or asymmetric synthesis routes would be necessary to obtain enantiomerically pure material. Rigorous analytical characterization at each stage is paramount to ensure the identity and purity of all intermediates and the final product.

References

An In-depth Technical Guide on (3S,5R)-Ethyl 1-(tert-butoxycarbonyl)-5-hydroxypiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,5R)-Ethyl 1-(tert-butoxycarbonyl)-5-hydroxypiperidine-3-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The 3,5-disubstituted piperidine scaffold is a common motif in a wide range of biologically active molecules and natural products. The specific stereochemistry and functional group arrangement of this compound, featuring a hydroxyl group at the 5-position and an ethyl carboxylate at the 3-position, make it a valuable intermediate for the synthesis of complex and stereochemically defined pharmaceutical agents.

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and allows for controlled manipulation of other functional groups. This guide provides a comprehensive overview of the known properties, proposed synthetic strategies, and potential applications of this key chiral intermediate.

Chemical and Physical Properties

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1272756-00-9 (for non-stereospecific) | Commercial Suppliers |

| Molecular Formula | C₁₃H₂₃NO₅ | Calculated |

| Molecular Weight | 273.33 g/mol | Calculated |

| Appearance | Expected to be a solid or oil | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | Inferred from related compounds |

Table 2: Spectroscopic Data (Predicted/Analogous)

| Technique | Data | Source/Analogue |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.1-4.2 (q, 2H, OCH₂CH₃), 3.8-4.0 (m, 1H, CHOH), 3.0-3.6 (m, 4H, piperidine ring protons), 2.5-2.7 (m, 1H, piperidine ring proton), 1.8-2.2 (m, 2H, piperidine ring protons), 1.45 (s, 9H, C(CH₃)₃), 1.2-1.3 (t, 3H, OCH₂CH₃) | Predicted based on similar structures |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 173-175 (C=O, ester), 155-157 (C=O, Boc), 80-82 (C(CH₃)₃), 65-67 (CHOH), 60-62 (OCH₂CH₃), 40-50 (piperidine ring carbons), 28.4 (C(CH₃)₃), 14.2 (OCH₂CH₃) | Predicted based on similar structures |

| Mass Spectrometry (ESI+) | m/z 274.16 [M+H]⁺, 296.14 [M+Na]⁺ | Predicted |

Synthesis and Experimental Protocols

A specific, validated synthetic protocol for (3S,5R)-Ethyl 1-(tert-butoxycarbonyl)-5-hydroxypiperidine-3-carboxylate is not currently published. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of 3,5-disubstituted piperidines. A likely approach would involve the stereoselective reduction of a suitable pyridine precursor, followed by separation of diastereomers and functional group manipulation.

General Synthetic Workflow

A potential synthetic route is outlined below. This workflow is a generalized representation based on common organic synthesis techniques.

Caption: Generalized synthetic workflow for the target compound.

Experimental Protocol: N-Boc Protection (General)

This protocol describes a general method for the protection of a piperidine nitrogen with a Boc group.

-

Dissolution: Dissolve the piperidine starting material (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add a base, such as triethylamine (1.5-2 equivalents) or sodium bicarbonate (excess), to the solution.

-

Boc Anhydride Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Esterification (General)

This protocol outlines a general procedure for the ethyl esterification of an N-Boc protected carboxylic acid.

-

Dissolution: Dissolve the N-Boc protected carboxylic acid (1 equivalent) in anhydrous ethanol (excess).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude ester can be purified by flash chromatography if necessary.

Applications in Drug Development

The 3,5-disubstituted piperidine motif is a privileged scaffold in drug discovery due to its ability to present substituents in well-defined three-dimensional orientations, allowing for precise interactions with biological targets.

Role as a Chiral Building Block

(3S,5R)-Ethyl 1-(tert-butoxycarbonyl)-5-hydroxypiperidine-3-carboxylate serves as a versatile starting material for the synthesis of more complex molecules. The three functional handles—the protected amine, the hydroxyl group, and the ethyl ester—can be selectively manipulated to introduce further diversity and build elaborate molecular architectures.

Caption: Logical relationships in the use of the core scaffold.

Relevance to Signaling Pathways

While direct studies linking this specific compound to signaling pathways are not available, the 3,5-disubstituted piperidine core is present in inhibitors of various enzymes and receptors. For example, compounds with this scaffold have been investigated as inhibitors of proteases, kinases, and G-protein coupled receptors (GPCRs). The stereochemistry of the substituents is often critical for achieving high potency and selectivity. Therefore, the availability of enantiomerically pure building blocks like (3S,5R)-ethyl 1-(tert-butoxycarbonyl)-5-hydroxypiperidine-3-carboxylate is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting these pathways.

Conclusion

(3S,5R)-Ethyl 1-(tert-butoxycarbonyl)-5-hydroxypiperidine-3-carboxylate is a valuable chiral building block with significant potential in the synthesis of novel therapeutics. While detailed experimental data for this specific compound is limited, its structural features and the established importance of the 3,5-disubstituted piperidine scaffold in medicinal chemistry underscore its utility. The generalized synthetic protocols and logical workflows presented in this guide provide a framework for its preparation and application in research and development. Further studies are warranted to fully characterize this compound and explore its utility in the synthesis of new chemical entities with therapeutic potential.

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate chemical structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. This document details its chemical structure, stereochemistry, and available physicochemical properties, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Structure and Stereochemistry

This compound is a disubstituted piperidine derivative. The core structure consists of a six-membered saturated heterocycle containing a nitrogen atom. The nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability and allows for controlled reactivity at other sites of the molecule.

The piperidine ring is further functionalized with an ethyl carboxylate group at the 3-position and a hydroxyl group at the 5-position. The presence of two stereocenters at the C3 and C5 positions means that the molecule can exist as four possible stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R), as well as mixtures of these. The precise stereochemistry is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals, as different stereoisomers can exhibit vastly different biological activities. The commercially available product under CAS number 1272756-00-9 may be a specific stereoisomer or a mixture. Further analysis, such as chiral chromatography or specific spectroscopic techniques, would be required to determine the exact stereochemical composition of a given sample.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not widely available in the public domain. However, based on its structure and data from commercial suppliers, the following information has been compiled. Researchers should note that these properties may vary depending on the specific stereoisomer and purity of the sample.

| Property | Value | Reference |

| CAS Number | 1272756-00-9 | [1] |

| Molecular Formula | C13H23NO5 | [1] |

| Molecular Weight | 273.33 g/mol | [1] |

| IUPAC Name | 1-(tert-butyl) 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate | [1] |

| SMILES | CCOC(=O)C1CC(O)CN(C(=O)OC(C)(C)C)C1 | [1] |

| Purity | ≥95% (commercially available) | [1] |

Synthesis and Experimental Protocols

A specific, detailed, and peer-reviewed synthesis protocol for this compound is not readily found in the scientific literature. However, its structure suggests that it can be synthesized through multi-step reaction sequences common in heterocyclic chemistry. A plausible synthetic approach is outlined below. This proposed pathway is for informational purposes and would require optimization and experimental validation.

Proposed Synthetic Pathway:

A potential synthetic route could start from a commercially available substituted pyridine derivative, followed by reduction of the pyridine ring, protection of the nitrogen atom, and subsequent functional group manipulations to introduce the hydroxyl and ethyl ester moieties.

Caption: A generalized synthetic workflow for the preparation of the target molecule.

Note: The specific reagents and reaction conditions would need to be determined through careful literature review of analogous transformations and experimental optimization.

Applications in Research and Drug Development

Substituted piperidine scaffolds are prevalent in a wide range of biologically active molecules and approved drugs. The presence of hydroxyl and carboxylate functional groups on the piperidine ring of this compound provides versatile handles for further chemical modifications.

This molecule serves as a valuable chiral building block for the synthesis of complex molecular architectures. The Boc-protecting group can be readily removed under acidic conditions, allowing for subsequent reactions at the nitrogen atom, such as N-alkylation or N-arylation. The hydroxyl and ester functionalities can also be modified to introduce diverse substituents, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

While specific signaling pathways involving this exact molecule are not documented, piperidine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes in the central nervous system (CNS). Therefore, derivatives of this compound could be explored for their potential as therapeutic agents for a range of diseases.

Handling and Storage

As with any chemical reagent, proper handling and storage procedures should be followed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct their own thorough safety assessments and experimental validations.

References

Spectroscopic and Synthetic Guide to Piperidine Derivatives: Focus on Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic approaches relevant to Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate. Due to the limited availability of specific experimental data for this exact molecule in the public domain, this document presents spectroscopic data for a closely related analogue, cis-Methyl-5-hydroxypiperidine-2-carboxylate, to provide valuable insights into the expected spectral characteristics. Furthermore, generalized experimental protocols for the synthesis and spectroscopic analysis of N-Boc protected hydroxypiperidine esters are detailed to guide researchers in their work with this class of compounds.

Spectroscopic Data Analysis

Note: The primary structural differences between the target molecule and the reference compound are the presence of an N-Boc protecting group, the ethyl ester instead of a methyl ester, and the positions of the hydroxyl and carboxylate groups on the piperidine ring. These differences will lead to variations in the chemical shifts and splitting patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the ¹H and ¹³C NMR data for cis-Methyl-5-hydroxypiperidine-2-carboxylate, which can be used to predict the spectral features of this compound.

Table 1: ¹H NMR Data for cis-Methyl-5-hydroxypiperidine-2-carboxylate [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.15 – 4.03 | broad m | - | H-5 |

| 3.96 | dd | 11.8, 3.9 | H-2 |

| 3.71 | s | - | -OCH₃ |

| 3.31 – 3.20 | m | - | Piperidine Ring Proton |

| 3.16 – 3.08 | m | - | Piperidine Ring Proton |

| 2.14 – 1.90 | m | - | Piperidine Ring Protons |

| 1.87 – 1.66 | m | - | Piperidine Ring Protons |

Table 2: ¹³C NMR Data for cis-Methyl-5-hydroxypiperidine-2-carboxylate [1]

| Chemical Shift (δ) ppm | Assignment |

| 173.91 | C=O (ester) |

| 61.39 | C-5 |

| 58.58 | C-2 |

| 58.32 | C-6 |

| 48.11 | -OCH₃ |

| 28.16 | Piperidine Ring Carbon |

| 21.11 | Piperidine Ring Carbon |

Infrared (IR) Spectroscopy

Specific IR data for the target molecule is unavailable. However, the characteristic absorption peaks for a molecule like this compound can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3550 - 3200 (broad) | O-H | Stretching |

| 2975 - 2850 | C-H (alkane) | Stretching |

| 1740 - 1720 | C=O (ester) | Stretching |

| 1690 - 1650 | C=O (carbamate) | Stretching |

| 1250 - 1000 | C-O | Stretching |

| 1200 - 1029 | C-N | Stretching |

Mass Spectrometry (MS)

A predicted mass spectrum for this compound would show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 274.16 | [M+H]⁺ (protonated molecule) |

| 218.14 | [M - C₄H₈]⁺ (loss of isobutylene from Boc group) |

| 174.10 | [M - Boc]⁺ (loss of Boc group) |

| 156.09 | [M - Boc - H₂O]⁺ (loss of Boc group and water) |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of N-Boc protected hydroxypiperidine esters.

General Synthesis of N-Boc-Hydroxypiperidine Carboxylates

A common route for the synthesis of such compounds involves the protection of a hydroxypiperidine carboxylate with a Boc group.

Protocol:

-

Dissolution: Dissolve the starting hydroxypiperidine carboxylate in a suitable solvent such as a mixture of dioxane and water.

-

Base Addition: Add a base, for example, sodium bicarbonate or triethylamine, to the solution to act as a proton scavenger.

-

Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Perform an aqueous workup to remove the base and other water-soluble impurities. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[2]

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.

Visualizations

The following diagrams illustrate the molecular structure of the target compound and a general workflow for its spectroscopic analysis.

References

Commercial availability and suppliers of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate is a specialized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a protected amine (N-Boc), a hydroxyl group, and an ethyl ester, makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly novel piperidine-based therapeutic agents. This guide provides a comprehensive overview of its commercial availability, potential suppliers, and a detailed synthetic protocol.

Commercial Availability and Sourcing

Direct, off-the-shelf commercial availability of this compound is highly limited. Extensive searches indicate that this specific ester is not a standard catalog item for major chemical suppliers. However, the corresponding carboxylic acid precursor, 1-Boc-5-hydroxypiperidine-3-carboxylic acid , is commercially available, serving as a viable starting material for its synthesis.

Key Precursor Supplier:

| Supplier | Product Name | Catalog Number | Purity | Quantity |

| Aladdin Scientific Corporation | 1-Boc-5-hydroxypiperidine-3-carboxylic acid | B179376 | ≥95% | 250mg, 1g, 5g |

Custom Synthesis Suppliers:

For researchers requiring this compound, custom synthesis is the most practical procurement route. Several companies specialize in the synthesis of piperidine derivatives and other complex organic molecules for the pharmaceutical industry. These suppliers can synthesize the target compound, often starting from the commercially available carboxylic acid precursor.

Potential Custom Synthesis Providers:

-

Hubei Yuecheng Dehong Biotechnology Co., Ltd.

-

Matrix Scientific

-

NSR laboratories Pvt. Ltd.

-

Teyer Pharma

-

BLDpharm

-

ChemScene

Synthesis and Experimental Protocol

The most direct synthetic route to this compound is through the esterification of its carboxylic acid precursor, 1-Boc-5-hydroxypiperidine-3-carboxylic acid. A classic and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

Proposed Experimental Protocol: Fischer-Speier Esterification

Reaction:

1-Boc-5-hydroxypiperidine-3-carboxylic acid + Ethanol (excess) --(H+)--> this compound + Water

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 1-Boc-5-hydroxypiperidine-3-carboxylic acid | N/A | 245.28 | 1.0 g (4.08 mmol) |

| Anhydrous Ethanol | 64-17-5 | 46.07 | 50 mL |

| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 0.5 mL |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |

| Diethyl Ether or Ethyl Acetate | 60-29-7 / 141-78-6 | 74.12 / 88.11 | As needed |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Boc-5-hydroxypiperidine-3-carboxylic acid (1.0 g, 4.08 mmol) and anhydrous ethanol (50 mL).

-

Acid Catalysis: While stirring, slowly add concentrated sulfuric acid (0.5 mL) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acidic catalyst. Caution: CO₂ evolution may cause pressure build-up.

-

Brine Wash: Wash the organic layer with brine (30 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude ester can be further purified by column chromatography on silica gel if necessary.

Visualizations

Logical Workflow for Procurement and Synthesis

Caption: Procurement and synthesis workflow.

Fischer Esterification Mechanism

Caption: Fischer esterification mechanism overview.

Technical Guide: Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A definitive Chemical Abstracts Service (CAS) number for Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate could not be conclusively identified through available public databases. The CAS number 81505-49-9 has been incorrectly associated with this compound in some sources but corresponds to N-Boc-6-hydroxy-DL-norleucine methyl ester. The absence of a specific CAS number limits the availability of detailed, compound-specific experimental data. This guide provides a comprehensive overview of the synthesis, properties, and applications of closely related and isomeric piperidine derivatives to serve as a valuable resource for research and development.

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved pharmaceuticals.[1][2] The strategic functionalization of the piperidine ring, combined with the use of protecting groups like the tert-butoxycarbonyl (Boc) group, offers a versatile platform for creating complex molecular architectures for drug discovery.[3][4][5] This technical guide focuses on this compound and its structural analogs, providing available data, general experimental protocols, and illustrating their role in synthetic workflows.

Physicochemical Data of Related Piperidine Derivatives

Due to the lack of specific data for the target compound, this section summarizes key quantitative information for structurally similar N-Boc-protected piperidine esters. These compounds share the core N-Boc-piperidine ethyl ester framework and serve as important reference points.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Ethyl N-Boc-piperidine-4-carboxylate | 142851-03-4 | C₁₃H₂₃NO₄ | 257.33 | Light yellow viscous liquid | 120-135 °C (at 0.5 mmHg) |

| (S)-Ethyl N-Boc-piperidine-3-carboxylate | 191599-51-6 | C₁₃H₂₃NO₄ | 257.33 | White to light brown solid or liquid | 35 - 40 |

| (R)-Ethyl N-Boc-piperidine-3-carboxylate | 194726-40-4 | C₁₃H₂₃NO₄ | 257.33 | Solid | 36 - 40 |

| N-Boc-4-hydroxypiperidine | 109384-19-2 | C₁₀H₁₉NO₃ | 201.26 | White or off-white solid | 61 - 65 |

| N-Boc-3-hydroxypiperidine | 85275-45-2 | C₁₀H₁₉NO₃ | 201.26 | White to almost white powder/crystal | 65 - 67 |

Data compiled from multiple chemical supplier and database sources.[6][7]

The Strategic Role of N-Boc-Protected Piperidines in Synthesis

The tert-butoxycarbonyl (Boc) group is a crucial tool in the synthesis of complex molecules containing the piperidine scaffold. Its primary function is to temporarily mask the reactivity of the piperidine nitrogen, thereby enabling selective chemical transformations at other positions on the ring or its substituents.[4][5]

Key Advantages:

-

Protection: The Boc group is stable under a wide range of reaction conditions, preventing the secondary amine from participating in undesired side reactions like alkylation or acylation.[4]

-

Directed Reactivity: It allows chemists to perform reactions specifically at other functional groups, such as the ester or hydroxyl groups.[4]

-

Orthogonality: The Boc group can be easily and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which typically do not affect other common protecting groups or sensitive functionalities. This orthogonality is vital in multi-step synthetic sequences.[3]

This strategic use of the Boc protecting group streamlines synthetic routes, improves yields, and provides precise control over the construction of complex active pharmaceutical ingredients (APIs).

Caption: Strategic workflow for utilizing N-Boc-piperidines in multi-step drug synthesis.

Experimental Protocols: Synthesis of Functionalized Piperidines

While a specific protocol for this compound is not available, general methods for the synthesis of related structures are well-documented. The following represents a plausible multi-step synthesis adapted from literature procedures for creating functionalized N-Boc-piperidines.[8]

Protocol 1: General Synthesis of N-Boc-3-hydroxypiperidine

This procedure outlines the synthesis of a core intermediate, N-Boc-3-hydroxypiperidine, which could be a precursor to the target molecule.

-

Step 1: Hydrogenation of 3-hydroxypyridine

-

In an autoclave, charge 3-hydroxypyridine (1.0 eq), a 5% rhodium on carbon catalyst (0.01 eq), and water.

-

Pressurize the vessel with hydrogen gas (e.g., 5 MPa) and heat to approximately 90°C.

-

Maintain the reaction for 48 hours or until monitoring (e.g., by TLC or GC-MS) indicates complete consumption of the starting material.

-

Cool the reactor, vent the hydrogen, and filter the reaction mixture to recover the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3-hydroxypiperidine.

-

-

Step 2: Boc Protection of 3-hydroxypiperidine

-

Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent mixture such as THF and water.

-

Add a base, for example, saturated aqueous sodium bicarbonate (NaHCO₃).

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Partition the mixture with an organic solvent like ethyl acetate and water. Separate the layers.

-

Wash the organic layer with dilute acid (e.g., 0.5 N HCl) and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure to obtain crude N-Boc-3-hydroxypiperidine, which can be purified by silica gel chromatography.

-

Caption: General two-step synthesis of the N-Boc-3-hydroxypiperidine intermediate.

Further Steps Towards the Target Molecule: To arrive at this compound from an intermediate like N-Boc-3-hydroxypiperidine, further synthetic steps would be required. These could involve oxidation of the 3-hydroxy group to a ketone (N-Boc-3-piperidone), followed by reactions to introduce the ethyl carboxylate group at the desired position, and subsequent stereoselective reduction of a newly introduced ketone or other functional group to yield the 5-hydroxy substituent. The precise sequence would depend on the desired stereochemistry and would require significant synthetic development.

Applications in Drug Discovery

Piperidine derivatives are integral to the development of a wide range of therapeutics. Their incorporation into drug candidates is often due to the favorable physicochemical properties they impart, such as improved solubility and the ability to form key interactions with biological targets.

-

Central Nervous System (CNS) Agents: The piperidine ring is a common feature in drugs targeting CNS receptors and enzymes.[9]

-

Enzyme Inhibitors: Functionalized piperidines are used to design inhibitors for various enzymes, including those involved in cancer and inflammatory diseases.[10]

-

Antiviral and Antibacterial Agents: The scaffold is present in numerous anti-infective agents.

The synthesis of libraries of substituted piperidines, like the analogs discussed here, is a common strategy in lead optimization to explore structure-activity relationships (SAR) and develop potent and selective drug candidates.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. エチル N-Boc-ピペリジン-4-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. ajchem-a.com [ajchem-a.com]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to Substituted N-Boc-Hydroxypiperidines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The N-tert-butoxycarbonyl (Boc)-hydroxypiperidine scaffold has emerged as a cornerstone in modern medicinal chemistry, offering a robust and versatile platform for the synthesis of a wide array of therapeutic agents. Its prevalence in numerous clinically successful drugs and investigational compounds underscores its significance in contemporary drug discovery. This technical guide provides an in-depth exploration of the synthesis, application, and structure-activity relationships of substituted N-Boc-hydroxypiperidines, with a focus on their role in the development of kinase inhibitors and central nervous system (CNS) active agents.

The N-Boc-Hydroxypiperidine Core: A Privileged Structure

The structural features of N-Boc-hydroxypiperidine, including a protected secondary amine and a strategically positioned hydroxyl group on a saturated heterocyclic ring, provide a powerful combination of synthetic handles for molecular elaboration. The Boc group offers stability and allows for controlled deprotection and subsequent functionalization of the piperidine nitrogen. The hydroxyl group serves as a versatile point for introducing a variety of substituents through oxidation, substitution, or coupling reactions, enabling the exploration of extensive chemical space and the fine-tuning of pharmacological properties. This inherent versatility has led to the incorporation of the N-Boc-hydroxypiperidine moiety into drugs targeting a range of therapeutic areas, from oncology to neurological disorders.

Synthesis of Substituted N-Boc-Hydroxypiperidines: Key Methodologies

The accessibility and facile functionalization of the N-Boc-hydroxypiperidine core are crucial for its widespread use. Several key synthetic strategies are employed to generate a diverse library of substituted analogs.

Synthesis of the N-Boc-Hydroxypiperidine Scaffold

Three primary routes dominate the synthesis of the parent N-Boc-4-hydroxypiperidine:

-

Boc Protection of 4-Hydroxypiperidine: This straightforward and high-yielding method involves the direct protection of the secondary amine of 4-hydroxypiperidine using di-tert-butyl dicarbonate (Boc)₂O.

-

Reduction of N-Boc-4-piperidone: This approach utilizes a variety of reducing agents to convert the ketone functionality of N-Boc-4-piperidone to the corresponding alcohol.

-

One-Pot Synthesis from 4-Piperidone Hydrochloride Hydrate: This efficient process involves the in-situ formation of N-Boc-4-piperidone followed by its reduction in a single reaction vessel.

A summary of these primary synthetic routes is presented in the table below.

| Parameter | Route 1: Boc Protection of 4-Hydroxypiperidine | Route 2: Reduction of N-Boc-4-piperidone | Route 3: One-Pot Synthesis from 4-Piperidone Hydrochloride Hydrate |

| Starting Material | 4-Hydroxypiperidine | N-Boc-4-piperidone | 4-Piperidone hydrochloride hydrate |

| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, K₂CO₃) | Reducing agent (e.g., NaBH₄, Aluminum isopropoxide) | Boc₂O, Base, Reducing agent |

| Typical Solvents | Dichloromethane, Methanol | Ethanol, Methanol/THF, Toluene |

A Technical Guide to Starting Materials for Novel Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds lies at the heart of modern medicinal chemistry and drug discovery. The selection of appropriate starting materials is a critical determinant of the efficiency, diversity, and novelty of the resulting molecular scaffolds. This in-depth technical guide provides an overview of key starting materials and synthetic strategies for the preparation of nitrogen-, sulfur-, and oxygen-containing heterocycles, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in this dynamic field.

Core Concepts in Heterocyclic Synthesis

The construction of heterocyclic rings can be broadly categorized into several key strategies, each with its own set of preferred starting materials and reaction conditions. Understanding these fundamental approaches is crucial for designing efficient synthetic routes to novel compounds.

-

Cycloaddition Reactions: These reactions, particularly 1,3-dipolar cycloadditions, are powerful methods for the construction of five-membered heterocyclic rings. They involve the reaction of a 1,3-dipole with a dipolarophile.

-

Multicomponent Reactions (MCRs): MCRs offer a highly efficient means of generating molecular complexity from simple starting materials in a single synthetic operation. These reactions are particularly valuable in the construction of diverse compound libraries.

-

Condensation Reactions: Many classical methods for heterocycle synthesis rely on the condensation of two or more molecules with the elimination of a small molecule, such as water or ammonia.

-

C-H Activation/Functionalization: Modern synthetic methods increasingly utilize the direct functionalization of C-H bonds, offering a more atom-economical approach to heterocycle synthesis and modification.

-

Metal-Catalyzed Cross-Coupling Reactions: These reactions are indispensable for the formation of C-C and C-X (where X is a heteroatom) bonds, enabling the construction and functionalization of a wide array of heterocyclic systems.

Starting Materials and Synthetic Strategies

The choice of starting material is dictated by the target heterocycle. The following sections outline common and innovative starting materials for the synthesis of key heterocyclic cores.

Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are among the most prevalent structural motifs in pharmaceuticals. Their synthesis is a cornerstone of medicinal chemistry.

Table 1: Starting Materials and Yields for Nitrogen-Containing Heterocycle Synthesis

| Heterocycle | Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Yield (%) | Reference |

| Pyrrole | 1,4-Dicarbonyl compound | Primary amine or ammonia | Acetic acid, reflux | 60-95% | [1][2] |

| Thiazole | α-Haloketone | Thioamide | Methanol, heat | High | [3] |

| Isoquinoline | β-Arylethylamide | POCl₃, P₂O₅, or Tf₂O | Refluxing acidic conditions | Varies | [4][5] |

| Quinoxaline | o-Phenylenediamine | 1,2-Dicarbonyl compound | Various (e.g., I₂, Zn(OTf)₂, phenol) | 80-99% | [6][7][8] |

| 1,4-Dihydropyridine | Aldehyde | β-Ketoester | Ammonium acetate, catalyst (optional) | Good to excellent | [9][10][11] |

Sulfur-Containing Heterocycles

Sulfur-containing heterocycles exhibit a broad range of biological activities and are important components of many therapeutic agents.

Table 2: Starting Materials and Yields for Sulfur-Containing Heterocycle Synthesis

| Heterocycle | Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Yield (%) | Reference |

| Thiophene | 1,4-Diketone | Phosphorus pentasulfide | Heat | Varies | [2] |

| Thiazole | 2-Bromoacetophenone | Thiourea | Methanol, 100°C | High | |

| Benzothiazole | 2-Aminothiophenol | Carboxylic acid or equivalent | Polyphosphoric acid, heat | Varies | General Knowledge |

Oxygen-Containing Heterocycles

Oxygen-containing heterocycles are found in numerous natural products and are versatile intermediates in organic synthesis.

Table 3: Starting Materials and Yields for Oxygen-Containing Heterocycle Synthesis

| Heterocycle | Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Yield (%) | Reference |

| Furan | 1,4-Dicarbonyl compound | Acid catalyst (e.g., H₂SO₄) | Aqueous or anhydrous conditions | Varies | [2] |

| Isoxazole | Terminal alkyne | Hydroxyimidoyl chloride | Cu/Al₂O₃, ball-milling | Moderate to excellent | [12] |

| Isoxazole | Oxime | Hypervalent iodine, alkyne | Mild conditions | High | [13] |

| Benzofuran | Phenol derivative | Various coupling partners | Metal catalysis | Varies | General Knowledge |

Experimental Protocols

Detailed methodologies for the synthesis of key heterocyclic compounds are provided below.

Paal-Knorr Pyrrole Synthesis

This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2]

Procedure (Microscale, Conventional Heating):

-

In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.1-1.5 equiv) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

-

Add a catalytic amount of a weak acid, such as acetic acid or a drop of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for 15-30 minutes.

-

After the reflux period, cool the flask in an ice bath.

-

If a precipitate forms, collect the solid product by vacuum filtration. If not, perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

-

Purify the crude product by recrystallization or column chromatography.

Hantzsch Thiazole Synthesis

This is a classic method for the synthesis of thiazole rings from an α-haloketone and a thioamide.[3]

Procedure:

-

In a suitable reaction vial, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 equiv) and the thioamide (e.g., thiourea, 1.5 equiv).

-

Add a solvent such as methanol and a stir bar.

-

Heat the mixture with stirring on a hot plate (e.g., 100°C) for approximately 30 minutes.

-

Remove the reaction from heat and allow it to cool to room temperature.

-

Pour the reaction contents into a beaker containing a weak base solution (e.g., 5% Na₂CO₃) to neutralize the HBr salt and precipitate the product.

-

Filter the mixture through a Buchner funnel, washing the filter cake with water.

-

Allow the collected solid to air dry. The crude product is often pure enough for characterization.

Bischler-Napieralski Isoquinoline Synthesis

This reaction facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[4][5]

Procedure:

-

To an oven-dried round-bottom flask, add the β-arylethylamide substrate.

-

Add an anhydrous solvent (e.g., dichloromethane) and a dehydrating agent (e.g., POCl₃).

-

Fit the flask with a reflux condenser and place it under a nitrogen atmosphere.

-

Allow the solution to reflux for several hours.

-

Cool the reaction mixture to room temperature and concentrate it via rotary evaporation.

-

The resulting residue can be worked up by dissolving it in a suitable solvent mixture (e.g., MeOH/water), cooling to 0°C, and then carefully adding a reducing agent like NaBH₄ to reduce the intermediate imine, followed by quenching with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product, which can then be purified.

Signaling Pathways and Experimental Workflows

For drug development professionals, understanding the biological context of novel heterocyclic compounds is paramount. Many heterocycles act as inhibitors of key signaling pathways implicated in diseases such as cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its deregulation is common in many cancers.[7][8][14][15][16][17] Several heterocyclic compounds, including those with quinoline and thiazole scaffolds, have been developed as inhibitors of kinases within this pathway.[7][8][14][15]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, and its dysregulation is also linked to cancer. Pyrazole-containing compounds are a notable class of MAPK inhibitors.[4][5][18]

Experimental Workflow: High-Throughput Synthesis and Screening

The discovery of novel bioactive heterocyclic compounds is often accelerated through high-throughput synthesis and screening workflows.[1][6][9][10][12][19][20][21]

Experimental Workflow: Synthesis and Structure-Activity Relationship (SAR) Analysis

Following the identification of a hit compound, a more focused synthesis and SAR analysis workflow is typically employed to optimize its properties.[3][22][23][24][25]

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. scispace.com [scispace.com]

- 3. ijrpr.com [ijrpr.com]

- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijmphs.com [ijmphs.com]

- 6. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. asynt.com [asynt.com]

- 22. Synthesis, biological evaluation and SAR analysis of novel poly-heterocyclic compounds containing pyridylpyrazole group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. eurekaselect.com [eurekaselect.com]

- 24. eurekaselect.com [eurekaselect.com]

- 25. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its bifunctional nature, possessing a hydroxyl group, a protected amine, and an ester moiety, allows for diverse synthetic modifications. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and contextual information regarding its role in drug discovery. Due to the limited availability of specific experimental data for this exact compound, this guide also presents data for closely related analogues to provide a comparative physicochemical landscape.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be inferred from closely related analogues. The following tables summarize the known physicochemical properties of these analogues, providing a valuable reference for researchers.

Table 1: General and Physical Properties

| Property | Ethyl (S)-N-Boc-piperidine-3-carboxylate | Ethyl N-Boc-piperidine-4-carboxylate |

| Molecular Formula | C₁₃H₂₃NO₄[1] | C₁₃H₂₃NO₄[2] |

| Molecular Weight | 257.33 g/mol [1] | 257.33 g/mol [2] |

| Appearance | White to light brown solid or liquid[1] | Light yellow viscous liquid |

| Melting Point | 35 - 40 °C[1] | Not Applicable |

| Boiling Point | Not Available | 120-135 °C at 0.5 mmHg[2] |

| Density | Not Available | 1.046 g/mL at 25 °C[2] |

| Refractive Index | Not Available | n20/D 1.458[2] |

| CAS Number | 191599-51-6[1] | 142851-03-4[2] |

Table 2: Chemical and Pharmacokinetic-Related Properties (Predicted and Experimental)

| Property | Ethyl (S)-N-Boc-piperidine-3-carboxylate | Ethyl N-Boc-piperidine-4-carboxylate |

| pKa | Not Available | Not Available |

| LogP | Not Available | 2.1966 (Predicted)[3] |

| Solubility | Not Available | Not Available |

| Topological Polar Surface Area (TPSA) | Not Available | 55.84 Ų (Predicted)[3] |

| Hydrogen Bond Acceptors | 4 (Predicted) | 4 (Predicted)[3] |

| Hydrogen Bond Donors | 0 (Predicted) | 0 (Predicted)[3] |

| Rotatable Bonds | Not Available | 2 (Predicted)[3] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of piperidine derivatives.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range.

pKa Determination using Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1-10 mM).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination using the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The second phase is added, and the mixture is shaken vigorously in a separatory funnel for a set period to allow for partitioning equilibrium to be reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or NMR).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: General experimental workflow.

Generic Kinase Signaling Pathway and Potential Inhibition

N-Boc protected piperidine derivatives are common intermediates in the synthesis of kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway and the mode of action of a hypothetical inhibitor.

Caption: Generic kinase signaling pathway.

References

An In-Depth Technical Guide to the Reactivity of the Piperidine Ring System

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural backbone of a vast number of pharmaceuticals and natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, which can enhance a drug's pharmacokinetic profile.[3] This guide provides a comprehensive technical overview of the reactivity of the piperidine ring system, detailing its conformational analysis, key reactions, and experimental protocols to support the research and development of novel piperidine-containing therapeutics.

Core Concepts: Structure and Conformational Analysis

The reactivity of the piperidine ring is intrinsically linked to its three-dimensional structure. A six-membered saturated heterocycle, piperidine predominantly adopts a chair conformation to minimize torsional and angular strain.[4] This conformation is not static, however, and exists in a dynamic equilibrium between two chair forms via ring inversion.

A key feature of piperidine's conformation is the orientation of the substituent on the nitrogen atom, which can be either axial or equatorial. The equatorial conformation is generally more stable.[4] The energy difference between the axial and equatorial conformers is influenced by the solvent and any substituents on the ring.[4]

Conformational Preferences of Substituted Piperidines

The preference for a substituent to occupy the equatorial position can be quantified by its conformational free energy, or "A-value." A larger A-value indicates a stronger preference for the equatorial position.

| Substituent (at C4) | A-value (kcal/mol) | Reference |

| -CH₃ | 1.7 | [5] |

| -Ph | 2.8 - 3.1 | [5] |

| -F | 0.15 - 0.25 | [5] |

| -Cl | 0.4 - 0.5 | [5] |

| -Br | 0.35 - 0.55 | [5] |

| -OH | 0.5 - 0.9 | [5] |

| -CN | 0.15 - 0.2 | [5] |

| -COOH | 1.35 - 1.45 | [5] |

The following diagram illustrates the chair-chair interconversion of a 4-substituted piperidine.

Caption: Conformational equilibrium of a 4-substituted piperidine.

Reactivity of the Piperidine Nitrogen

The lone pair of electrons on the nitrogen atom makes it the primary center of reactivity in the piperidine ring, functioning as a potent nucleophile and a base.

N-Alkylation

N-alkylation is a fundamental transformation for introducing substituents onto the piperidine nitrogen. This reaction typically proceeds via an SN2 mechanism with an alkyl halide. The reaction rate is influenced by the nature of the alkyl halide, the solvent, and the presence of a base to neutralize the resulting hydrohalic acid.[6]

| Alkyl Halide | Base | Solvent | Yield (%) | Reference |

| Benzyl Bromide | K₂CO₃ | DMF | High | [7] |

| Methyl Iodide | None | Acetonitrile | Moderate | [6] |

| Ethyl Bromide | DIPEA | Acetonitrile | >70 | [6] |

| n-Propyl Iodide | None | Acetonitrile | Moderate | [6] |

Experimental Protocol: N-Benzylation of Piperidine

-

Materials: Piperidine, benzyl bromide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), diethyl ether, saturated aqueous sodium bicarbonate (NaHCO₃), anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of piperidine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-benzylpiperidine.

-

Purify the product by column chromatography on silica gel if necessary.[6][7]

-

The following diagram illustrates the general workflow for the N-alkylation of piperidine.

Caption: General experimental workflow for N-alkylation of piperidine.

N-Acylation

N-acylation of piperidine with acylating agents such as acid chlorides or anhydrides readily forms stable amide products. This reaction is typically fast and high-yielding due to the high nucleophilicity of the piperidine nitrogen.[8]

| Acylating Agent | Base | Solvent | Yield (%) | Reference |

| Benzoyl Chloride | Pyridine | CH₂Cl₂ | 94 | [9] |

| Acetic Anhydride | None | Neat | High | [10] |

| 4-Acetylpiperidine-1-carbonyl chloride | Triethylamine | CH₂Cl₂ | Good | [11] |

Experimental Protocol: N-Acylation with Benzoyl Chloride

-

Materials: Piperidine, benzoyl chloride, pyridine, dichloromethane (CH₂Cl₂), 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve piperidine (1.0 eq) and pyridine (1.2 eq) in CH₂Cl₂.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-benzoylpiperidine.

-

Recrystallize or purify by column chromatography if necessary.[9]

-

Reactivity of the Piperidine Ring Carbons

While the nitrogen atom is the most reactive site, the carbon atoms of the piperidine ring can also undergo functionalization, often requiring initial activation.

Oxidation

Oxidation of the piperidine ring can lead to the formation of piperidones or enamines. The regioselectivity of the oxidation is dependent on the oxidant and the substitution pattern of the piperidine ring. Common oxidizing agents include potassium permanganate, PCC, and hypervalent iodine reagents.[12][13]

| Oxidizing Agent | Product | Yield (%) | Reference |

| PCC and Trifluoromethanesulfonic acid | 3-substituted 4-piperidinone | 59-67 | [12] |

| (PhIO)n and TMSN₃ (on N-protected piperidine) | α-azido piperidine | Moderate | [13] |

Experimental Protocol: Oxidation to a 4-Piperidinone

This protocol is adapted from a tandem oxidation-cyclization-oxidation process.[12]

-

Materials: Unsaturated amino alcohol precursor, pyridinium chlorochromate (PCC), trifluoromethanesulfonic acid, dichloromethane (CH₂Cl₂).

-

Procedure:

-

To a solution of the unsaturated amino alcohol (1.0 eq) in CH₂Cl₂, add PCC (5.0 eq).

-

Add trifluoromethanesulfonic acid (1.5 eq) to the mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Upon completion, quench the reaction and work up accordingly.

-

Purify the resulting 3-substituted 4-piperidinone by column chromatography.[12]

-

Stork Enamine Alkylation

Piperidine is a commonly used secondary amine for the formation of enamines from aldehydes and ketones. These enamines can then act as nucleophiles in reactions with electrophiles, such as alkyl halides or Michael acceptors, in what is known as the Stork enamine alkylation.[10][14][15] This reaction allows for the α-alkylation or α-acylation of the original carbonyl compound.

Experimental Protocol: Stork Enamine Alkylation of Cyclohexanone

-

Materials: Cyclohexanone, piperidine, p-toluenesulfonic acid (catalytic amount), toluene, an alkyl halide (e.g., allyl bromide), dilute aqueous HCl.

-

Procedure:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), piperidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water is collected.

-

Alkylation: Cool the reaction mixture and remove the solvent under reduced pressure. To the crude enamine, add a suitable solvent (e.g., THF) and the alkyl halide (1.1 eq). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Hydrolysis: Add dilute aqueous HCl to the reaction mixture and stir to hydrolyze the intermediate iminium salt.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the resulting 2-alkylcyclohexanone by distillation or column chromatography.[14][16]

-

The following diagram illustrates the mechanism of the Stork enamine reaction.

Caption: Mechanism of the Stork enamine alkylation reaction.

Piperidine in Drug Development

The piperidine ring is a privileged scaffold in drug design due to its ability to confer desirable pharmacokinetic properties and to serve as a versatile template for introducing various functional groups to interact with biological targets.[3][17] Understanding the relationship between the structure and reactivity of piperidine derivatives is crucial for the rational design of new therapeutic agents.[3]

The following diagram illustrates the logical relationship between piperidine's properties and its application in drug design.

Caption: Logical relationship of piperidine properties to drug design.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. sarthaks.com [sarthaks.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 15. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 16. Illustrated Glossary of Organic Chemistry - Stork enamine reaction [chem.ucla.edu]

- 17. benchchem.com [benchchem.com]

The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Modern Piperidine Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its synthesis, particularly the introduction of diverse functionalities, presents significant challenges due to the inherent reactivity of the piperidine nitrogen. The strategic use of protecting groups is fundamental to overcoming these challenges, and among the most versatile is the tert-butoxycarbonyl (Boc) group.[3] This technical guide provides an in-depth analysis of the role of the Boc protecting group in piperidine synthesis, detailing its advantages, applications, and the experimental protocols crucial for its successful implementation.

Core Principles and Advantages of the Boc Protecting Group

The Boc group is a carbamate-based protecting group renowned for its unique combination of stability and selective lability.[4] Its widespread use in the synthesis of piperidine derivatives stems from several key advantages:

-

Broad Chemical Stability: The Boc group is exceptionally stable under a wide array of non-acidic conditions, including basic, nucleophilic, reductive, and oxidative environments.[3][5] This robustness allows chemists to perform a diverse range of transformations on other parts of the piperidine ring or its substituents without risking premature deprotection.

-

Ease of Introduction: The protection of the piperidine nitrogen is typically achieved in a high-yielding and straightforward reaction using di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[4][6]

-

Mild and Selective Removal: The Boc group is prized for its acid lability.[6] It can be readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[7][8] This process is highly selective and often leaves other acid-sensitive groups or different protecting groups intact.

-

Orthogonality: The acid-labile nature of the Boc group provides excellent orthogonality with other common amine protecting groups. For instance, it is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group and to the hydrogenolysis conditions used to cleave the Cbz group.[4][6][9] This orthogonality is critical for complex, multi-step syntheses requiring differential protection strategies.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of Boc protection and deprotection in piperidine synthesis.

2.1. Protocol for N-Boc Protection of Piperidine

This protocol describes a general procedure for the protection of a piperidine nitrogen using Boc anhydride.

Reagents and Materials:

-

Piperidine derivative (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA) (optional, 1.5-3.0 equiv)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

-

Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile

-

Standard laboratory glassware

Procedure:

-